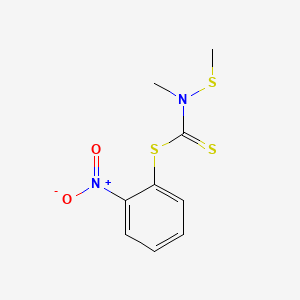
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is a complex organic compound with a unique structure that includes a carbamate group, a nitrophenyl ester, and a dithio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester typically involves the reaction of N-methyl-N-(methylthio)dithiocarbamate with 2-nitrophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Alcohols and carbamates.
Scientific Research Applications
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their function. The dithio linkage and nitrophenyl ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a nitrophenyl ester.
Carbamic acid, N-methyl-N-(methylthio)dithio-, phenyl ester: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is unique due to its combination of a carbamate group, a nitrophenyl ester, and a dithio linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or esters.
Properties
CAS No. |
64059-04-7 |
|---|---|
Molecular Formula |
C9H10N2O2S3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2-nitrophenyl) N-methyl-N-methylsulfanylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S3/c1-10(15-2)9(14)16-8-6-4-3-5-7(8)11(12)13/h3-6H,1-2H3 |
InChI Key |
NYDUHPSZYOMTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)SC1=CC=CC=C1[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

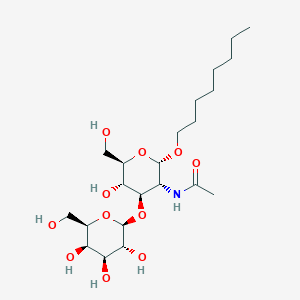
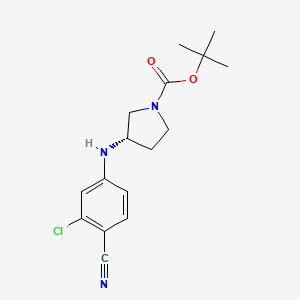

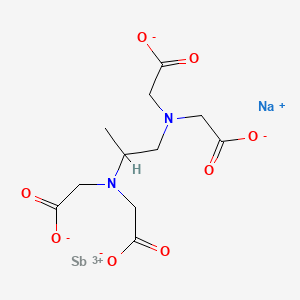
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
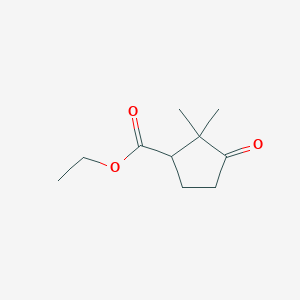
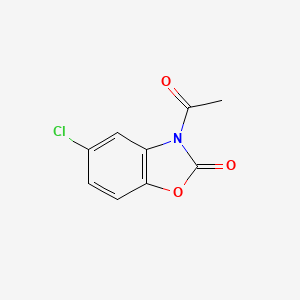
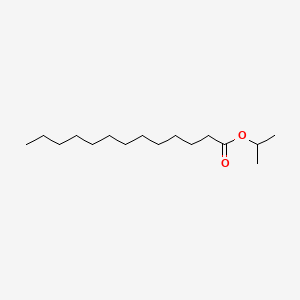
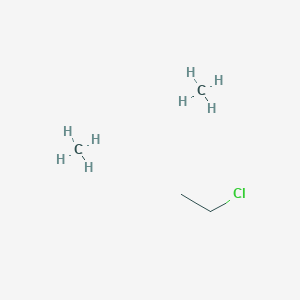
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
